molecular formula C21H22N4O3S B2753263 Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate CAS No. 1021259-75-5

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2753263
CAS No.: 1021259-75-5
M. Wt: 410.49
InChI Key: KVXVUBLSGRMKHU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Antimicrobial Activity

One application of compounds related to Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate involves green synthesis methods. For instance, the green synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates showcased good antimicrobial activity against standard pathogens. This highlights the compound's potential in developing new antimicrobial agents through environmentally friendly synthesis processes (Sarva et al., 2022).

Synthesis of Diverse Trifluoromethyl Heterocycles

Another significant application of compounds structurally similar to this compound is in the synthesis of a wide range of trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines, demonstrating the compound's utility in generating diverse chemical structures with potential pharmacological applications (Honey et al., 2012).

Antiproliferative Activity Investigation

Compounds containing the 4-oxobutanoate moiety, such as methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, have been synthesized and investigated for their antiproliferative activity. These compounds demonstrate significant biological activity, with potential as cytotoxic agents, indicating their relevance in cancer research and therapy (Yurttaş et al., 2022).

Synthesis of Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives through direct 3+2 annulation methods has also been explored. These compounds, including Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been characterized and analyzed for their antioxidant properties. This application underscores the potential of such compounds in developing new antioxidant agents (Naveen et al., 2021).

Properties

IUPAC Name

ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXVUBLSGRMKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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